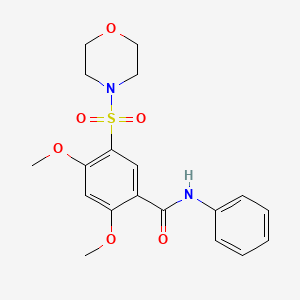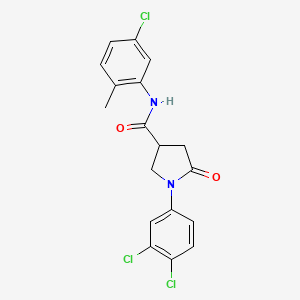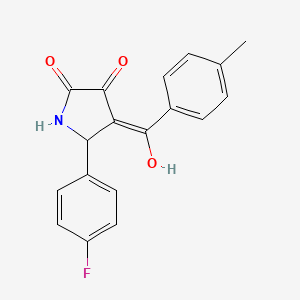![molecular formula C18H17N3O4S2 B11516396 N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B11516396.png)
N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological activity, and a methoxy-nitrophenyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone. The methoxy-nitrophenyl group can be introduced via a nucleophilic substitution reaction, where 2-methoxy-5-nitrobenzyl chloride reacts with the benzothiazole derivative under basic conditions. The final step involves the formation of the propanamide group through an amide coupling reaction using propanoyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the use of automated systems for the amide coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Oxidation: Formation of 2-hydroxy-5-nitrophenyl derivative.
Reduction: Formation of 2-methoxy-5-aminophenyl derivative.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE involves its interaction with specific molecular targets in biological systems. The benzothiazole core can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy-nitrophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-5-nitrophenyl)acetamide
- 2-methoxy-5-nitrophenol
- 5-methoxy-2-nitroaniline
Uniqueness
N-(2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOL-6-YL)PROPANAMIDE is unique due to the combination of its benzothiazole core and methoxy-nitrophenyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O4S2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-[(2-methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide |
InChI |
InChI=1S/C18H17N3O4S2/c1-3-17(22)19-12-4-6-14-16(9-12)27-18(20-14)26-10-11-8-13(21(23)24)5-7-15(11)25-2/h4-9H,3,10H2,1-2H3,(H,19,22) |
InChI Key |
HQWIAHVYNBFYEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=C(C=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dimethyl-N-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B11516317.png)

![3-Acetyl-5-(2-chlorophenyl)-1-(2-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516339.png)

![N-[4-[2-(3-hydroxy-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetyl]-phenyl]-acetamide](/img/structure/B11516346.png)
![2-{[6-({(E)-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B11516350.png)
![Tetra-tert-butyl 2,2'-[6-(prop-2-en-1-ylamino)-1,3,5-triazine-2,4-diyl]bis(nitropropanedioate)](/img/structure/B11516357.png)
![2-[(6-{[(E)-anthracen-9-ylmethylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-butoxyphenyl)acetamide](/img/structure/B11516358.png)

![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B11516371.png)

![N-[2,6-dinitro-4-(trifluoromethyl)phenyl]-N'-(5-nitroquinolin-8-yl)ethane-1,2-diamine](/img/structure/B11516373.png)
![(4E)-2-(3-chlorophenyl)-4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11516382.png)
![N-[(2Z)-4-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene]-4-fluoroaniline](/img/structure/B11516383.png)
